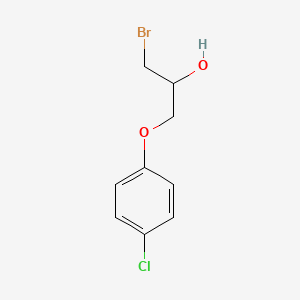
2-Propanol, 1-bromo-3-(4-chlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of 2-propanol, where the hydrogen atom on the second carbon is replaced by a bromine atom, and the hydrogen atom on the third carbon is replaced by a 4-chlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-bromo-3-(4-chlorophenoxy)- typically involves the bromination of 2-propanol followed by the introduction of the 4-chlorophenoxy group. One common method is as follows:
Bromination of 2-Propanol: 2-Propanol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to produce 1-bromo-2-propanol.
Introduction of 4-Chlorophenoxy Group: 1-Bromo-2-propanol is then reacted with 4-chlorophenol in the presence of a base such as potassium carbonate to yield 2-Propanol, 1-bromo-3-(4-chlorophenoxy)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-propanol derivatives with different functional groups.
Oxidation: Formation of 2-bromo-3-(4-chlorophenoxy)propanal or 2-bromo-3-(4-chlorophenoxy)propanone.
Reduction: Formation of 2-propanol, 1-hydroxy-3-(4-chlorophenoxy)-.
Aplicaciones Científicas De Investigación
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-bromo-3-(4-chlorophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the 4-chlorophenoxy group contribute to its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-propanol: Similar structure but lacks the 4-chlorophenoxy group.
2-Hydroxy-2-methylethyl bromide: Similar structure but lacks the 4-chlorophenoxy group.
Propylene bromohydrin: Similar structure but lacks the 4-chlorophenoxy group.
Uniqueness
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- is unique due to the presence of both the bromine atom and the 4-chlorophenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
219658-27-2 |
|---|---|
Fórmula molecular |
C9H10BrClO2 |
Peso molecular |
265.53 g/mol |
Nombre IUPAC |
1-bromo-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2 |
Clave InChI |
RULNUKIHVJHZJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(CBr)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
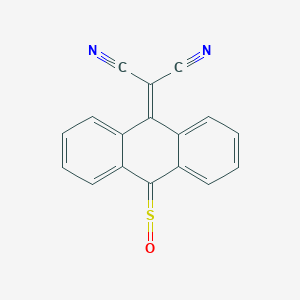

![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)

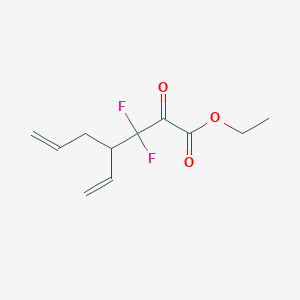
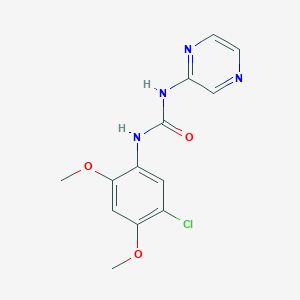
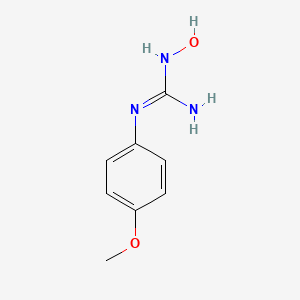

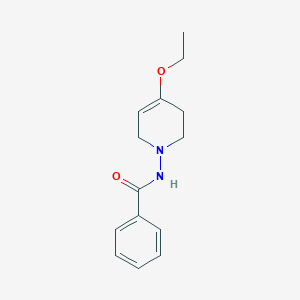
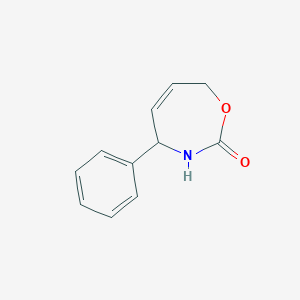
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

